2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol

Medicinal Chemistry Drug Design Physicochemical Profiling

Positional isomer contamination and low purity in piperazinylpyrimidine intermediates lead to >10-fold potency loss in lead series and compromise multi-step synthetic yields. This specific 6-chloro-4-pyrimidinyl derivative eliminates that risk. - Essential core for sub-micromolar CCR4 antagonists (US Patent 9,493,453 B2), with positional isomers showing marked activity erosion. - NLT 98% purity reduces impurity burden by 60% versus 95% alternatives, mitigating off-target effects in in vivo studies. - 1.6-fold faster SNAr reactivity than 2-chloro analogs enables efficient diversification under mild conditions.

Molecular Formula C10H15ClN4O
Molecular Weight 242.7 g/mol
CAS No. 1220036-27-0
Cat. No. B1453039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol
CAS1220036-27-0
Molecular FormulaC10H15ClN4O
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=CC(=NC=N2)Cl
InChIInChI=1S/C10H15ClN4O/c11-9-7-10(13-8-12-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2
InChIKeyGWLPIJNIFCQNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol: Kinase Inhibitor Intermediate


2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol (CAS 1220036-27-0) is a heterocyclic building block composed of a 6-chloro-4-pyrimidinyl core linked to a piperazine ring bearing a terminal ethanol moiety. With a molecular formula of C10H15ClN4O and a molecular weight of 242.71 g/mol, the compound is classified as a piperazinylpyrimidine derivative . Its structural features—a nucleophilic substitution-ready chloropyrimidine and a derivatizable hydroxyl group—render it a valuable intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and other biologically active heterocycles [1].

Structural Differentiation of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol


Piperazinylpyrimidines constitute a broad chemical class employed across kinase inhibition, GPCR modulation, and agrochemical development. However, subtle variations in pyrimidine substitution pattern, linker composition, and terminal functionalization profoundly alter reactivity, lipophilicity, biological target engagement, and downstream synthetic compatibility [1]. Direct substitution of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol with a positional isomer (e.g., 2-chloro or 5-chloro pyrimidine) or a methylated analog (e.g., CAS 127116-19-2) can shift logP by >0.14 units and modify nucleophilic aromatic substitution (SNAr) rates, thereby compromising reaction yields, altering pharmacokinetic profiles in lead series, and invalidating structure-activity relationship (SAR) hypotheses [2]. The quantitative evidence below substantiates why this specific compound must be specified in procurement workflows.

2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol: Quantitative Differentiation


Lipophilicity Comparison with 2-Methyl Analog

The target compound exhibits an XLogP3 value of 0.7, compared to 0.56 for the closely related 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (CAS 127116-19-2) [1]. This difference of 0.14 log units corresponds to a ~1.4-fold higher lipophilicity, which can significantly influence membrane permeability, plasma protein binding, and oral bioavailability in drug discovery programs [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Purity Benchmark Against Alternative Suppliers

High-purity material is critical for reproducible synthesis and biological assay outcomes. MolCore supplies 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol with a certified purity of NLT 98% . In contrast, a major alternative vendor (AKSci) lists the same compound at 95% purity . This 3% absolute purity difference translates to a 60% reduction in potential impurity burden, minimizing side reactions and ensuring more reliable SAR data.

Chemical Synthesis Quality Control Procurement

Positional Isomer SNAr Reactivity

The 6-chloro-4-pyrimidinyl substitution pattern in the target compound confers distinct reactivity in nucleophilic aromatic substitution (SNAr) compared to 2-chloro pyrimidine analogs. Kinetic studies on model systems demonstrate that 4-chloropyrimidines undergo SNAr with piperidine approximately 1.6-fold faster in toluene than their 2-chloro counterparts due to reduced steric hindrance to solvation of the aza-group [1]. This differential reactivity enables milder reaction conditions, shorter reaction times, and higher yields when using the target compound as an intermediate [2].

Organic Synthesis Reaction Kinetics Medicinal Chemistry

Utility in CCR4 Antagonist Synthesis

The target compound is explicitly disclosed as a key intermediate in the synthesis of piperazinyl pyrimidine derivatives possessing CCR4 antagonism (US Patent 9,493,453 B2 / US20150126500A1) [1]. CCR4 antagonists are clinically investigated for T-cell lymphoma and allergic inflammation. Analogs lacking the 6-chloro-4-pyrimidinyl core (e.g., 2-chloro or unsubstituted pyrimidines) exhibit significantly reduced CCR4 binding affinity (IC50 shifts >10-fold) based on patent SAR tables [2]. This validates the critical nature of the 6-chloro-4-pyrimidinyl motif for target engagement.

Immunology Oncology Patent Synthesis

CDK Inhibition Potential: Class-Level Evidence

Piperazinylpyrimidine derivatives, including the target compound, have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression [1]. While direct IC50 data for this specific compound against CDKs are not publicly disclosed, the class has demonstrated nanomolar potency in cellular proliferation assays (e.g., MDA-MB-468 breast cancer cell line GI50 < 1 µM for optimized analogs) [2]. This positions the compound as a strategic starting point for kinase inhibitor lead generation.

Oncology Kinase Inhibitors Cell Cycle

2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol: Application Scenarios


Synthesis of CCR4 Antagonists for Immuno-Oncology Research

Leverage the compound as a key intermediate in the preparation of piperazinyl pyrimidine CCR4 antagonists, as validated by US Patent 9,493,453 B2 [1]. The 6-chloro-4-pyrimidinyl core is essential for maintaining sub-micromolar binding affinity, with positional isomers showing >10-fold loss in potency. Procurement of high-purity material (NLT 98%) ensures minimal byproduct formation during multi-step synthetic sequences.

Kinase Inhibitor Lead Generation and SAR Exploration

Use the compound as a versatile scaffold for generating focused libraries targeting cyclin-dependent kinases (CDKs) and PDGFR family kinases. The favorable lipophilicity (XLogP3 = 0.7) balances solubility and permeability, while the terminal hydroxyl group allows for rapid diversification via esterification, etherification, or oxidation [2]. Class-level evidence indicates GI50 values below 1 µM in triple-negative breast cancer models, providing a strong starting point for medicinal chemistry optimization [3].

SNAr-Based Derivatization for Agrochemicals and Materials

Exploit the enhanced SNAr reactivity of the 4-chloropyrimidine moiety (1.6-fold faster than 2-chloro analogs) to efficiently introduce diverse amine, thiol, or alcohol nucleophiles under mild conditions [4]. This reactivity profile is particularly advantageous for synthesizing fungicidal pyrimidine derivatives and functional materials requiring precise heterocyclic architectures.

Quality-Controlled Procurement for Preclinical Candidates

When scaling up synthesis of preclinical candidates, specify material with NLT 98% purity (MolCore) to avoid the 60% higher impurity burden associated with 95% purity alternatives . This reduces the risk of off-target biological effects in in vivo studies and streamlines analytical method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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